molecular formula C7H6BrN3 B13124172 2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine

2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13124172
M. Wt: 212.05 g/mol
InChI Key: LZVAJYOLORNJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine is an organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyrazole ring fused with a pyrimidine ring, with a bromine atom at the 2-position and a methyl group at the 6-position.

Preparation Methods

The synthesis of 2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method includes the use of β-enaminone derivatives, which undergo cyclization reactions to form the desired pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often involve heating under reflux in the presence of a suitable solvent, such as pyridine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The pyrazole and pyrimidine rings can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include bases like sodium hydride (NaH) and solvents like dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to bind to and modulate the activity of enzymes or receptors. For example, in medicinal chemistry, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for targeted applications in research and industry.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

2-bromo-6-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6BrN3/c1-5-3-9-7-2-6(8)10-11(7)4-5/h2-4H,1H3

InChI Key

LZVAJYOLORNJAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CC(=N2)Br)N=C1

Origin of Product

United States

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